Cas no 4791-34-8 ( )
structure
Product Name:
Numero CAS:4791-34-8
MF:C8H10N4OS2
MW:242.321197986603
CID:931575
PubChem ID:3034525
Update Time:2025-04-19
Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,6,7-Tetrahydro-1,3-dimethyl-8-(methylthio)-6-thioxo-2H-purin-2-one
- 1,3-dimethyl-8-methylsulfanyl-6-thioxo-1,3,6,7(9)-tetrahydro-purin-2-one
- 6-Thio-(8-methylthio)theophylline
- 6-Thio-8-methylthiotheophylline
- 8-Methylthio-6-thiotheophyllin
- 8-Methylthio-6-thiotheophylline
- BRN 1125484
- NSC95857
- Theophylline, (8-methylthio)-6-thio-
- Theophylline, 8-methylthio-6-thio-
- Uric acid, 1,3-dimethyl-8-methylthio-6-thio-
- 29H5UXZ2VK
- CHEMBL1897069
- BDBM97025
- 2H-PURIN-2-ONE, 1,3,6,9-TETRAHYDRO-1,3-DIMETHYL-8-(METHYLTHIO)-6-THIOXO-
- HMS3079O17
- Theophylline, 8-(methylthio)-6-thio-
- SMR001561243
- 4791-34-8
- Uric acid,3-dimethyl-(8-methylthio)-6-thio-
- NSC-95857
- NCIOpen2_006136
- cid_3034525
- 1,3-dimethyl-8-(methylthio)-6-sulfanylidene-7H-purin-2-one
- 1,3-dimethyl-8-(methylthio)-6-thioxo-7H-purin-2-one
- 1,3-dimethyl-8-methylsulfanyl-6-sulfanylidene-7H-purin-2-one
- UNII-29H5UXZ2VK
- 1,3,6,9-Tetrahydro-1,3-dimethyl-8-(methylthio)-6-thioxo-2H-purin-2-one
- DTXSID20197340
- NSC 95857
- MLS002695337
-
-
- Inchi: 1S/C8H10N4OS2/c1-11-5-4(9-7(10-5)15-3)6(14)12(2)8(11)13/h1-3H3,(H,9,10)
- Chiave InChI: KBRBLIPQXNCIFS-UHFFFAOYSA-N
- Sorrisi: S(C)C1=NC2=C(C(N(C)C(N2C)=O)=S)N1
Proprietà calcolate
- Massa esatta: 242.0298
- Massa monoisotopica: 242.03
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 311
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 110Ų
Proprietà sperimentali
- Densità: 1.56
- Punto di ebollizione: 465.1°C at 760 mmHg
- Punto di infiammabilità: 235.1°C
- Indice di rifrazione: 1.743
- PSA: 52.23
Letteratura correlata
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
4791-34-8 ( ) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti